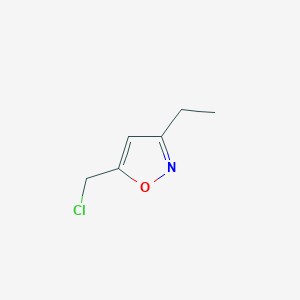

5-(Chloromethyl)-3-ethylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-ethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYUFRCSIWOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494364 | |

| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64988-69-8 | |

| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Chloromethyl)-3-ethylisoxazole: A Technical Guide to Reactivity, Stability, and Synthetic Utility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Chloromethyl)-3-ethylisoxazole is a bifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structure is characterized by a 3,5-disubstituted isoxazole core, which offers a stable scaffold, and a highly reactive chloromethyl group at the 5-position. This unique combination makes it a versatile synthetic building block for introducing the 3-ethylisoxazole moiety into a wide array of molecular architectures. Understanding the delicate balance between the stability of the isoxazole ring and the high reactivity of the chloromethyl side chain is paramount for its effective utilization in multi-step synthetic campaigns. This guide provides a comprehensive analysis of its chemical behavior, grounded in established principles and supported by field-proven insights.

Section 1: Core Stability and Physicochemical Properties

The stability of this compound is a tale of two parts: the robust isoxazole ring and the labile chloromethyl group.

The Isoxazole Nucleus: A Stable Heteroaromatic Core

The isoxazole ring is a five-membered heteroaromatic system, and this aromatic character imparts considerable thermodynamic stability.[1] Specifically, 3,5-disubstituted isoxazoles, such as the title compound, are known to be quite stable against many common laboratory reagents, including oxidizing agents and moderately acidic or basic conditions.[2] This inherent stability is a significant advantage, allowing for a broad range of chemical transformations to be performed on substituents without compromising the integrity of the core ring structure.

However, the Achilles' heel of the isoxazole ring is the N-O bond. This bond is the most labile part of the heterocycle and is susceptible to cleavage under reductive conditions, a reaction that can be strategically employed to unmask β-amino enone functionalities.[1][2]

pH and Thermal Stability Considerations

While generally stable, the isoxazole ring can be forced to open under specific conditions, particularly elevated pH and temperature. Studies on other isoxazole-containing active pharmaceutical ingredients, such as leflunomide, have demonstrated that the ring is stable at acidic and neutral pH but undergoes base-catalyzed hydrolysis at basic pH (e.g., pH 10).[3] This decomposition is accelerated at higher temperatures.[3] This provides a crucial insight: reactions involving this compound under strongly basic conditions or at high temperatures should be approached with caution and monitored for potential ring degradation.

Physicochemical Data Summary

For practical laboratory use, the fundamental physicochemical properties are summarized below. Note that the CAS number provided is for the closely related 3-methyl analog, as a specific entry for the 3-ethyl derivative is less common, but the physical properties are comparable.

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Molecular Formula | C₆H₈ClNO | Calculated |

| Molecular Weight | 145.59 g/mol | Calculated |

| Appearance | Typically a colorless to pale yellow liquid or low-melting solid | General Observation |

| Related CAS No. | 40340-41-8 (for 5-(chloromethyl)-3-methylisoxazole) | [4] |

Section 2: The Duality of Reactivity

The synthetic utility of this compound stems from the high reactivity of the C5-chloromethyl group, which acts as a potent electrophilic handle.

Primary Reactivity: Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is analogous to a benzylic or allylic halide. The adjacent isoxazole ring stabilizes the transition state of nucleophilic substitution reactions, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This is the most common and synthetically valuable reaction for this class of compounds.

The reaction typically proceeds via an SN2 mechanism, though an SN1 pathway can contribute in polar, protic solvents. A diverse set of nucleophiles can be employed to displace the chloride, including:

-

O-Nucleophiles: Alcohols and phenols (to form ethers).[5]

-

S-Nucleophiles: Thiols and thiophenols (to form thioethers).[5]

-

N-Nucleophiles: Primary and secondary amines, azides, and other nitrogen heterocycles (to form substituted amines).[5]

-

C-Nucleophiles: Cyanide, enolates, and organometallic reagents.

A critical consideration in these reactions is the liberation of hydrochloric acid (HCl) as a byproduct. This acid can potentially catalyze side reactions or degradation, and therefore, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is almost always required to act as an acid scavenger.[6]

Sources

5-(Chloromethyl)-3-ethylisoxazole: A Strategic Building Block in Medicinal Chemistry

Executive Summary

In the toolkit of modern medicinal chemistry, 5-(Chloromethyl)-3-ethylisoxazole (CAS 64988-69-8) acts as a high-value "linchpin" scaffold. It serves a dual purpose: it introduces the metabolically stable, dipole-rich isoxazole ring as a bioisostere for amide bonds or aromatic rings, and it provides a reactive chloromethyl "warhead" for rapid diversification via nucleophilic substitution. This guide details the synthetic utility, reactivity profile, and medicinal application of this building block, emphasizing its role in modulating lipophilicity (

Chemical Profile & Synthetic Access[1]

Structural Significance

The 3,5-disubstituted isoxazole core is a privileged structure. The 3-ethyl group specifically offers a unique steric and lipophilic profile, distinct from the more common 3-methyl (too compact) or 3-phenyl (too lipophilic/metabolically liable) analogs.

-

Core Scaffold: 1,2-Oxazole (Isoxazole).

-

Pharmacophore Features: The ring nitrogen acts as a hydrogen bond acceptor (HBA), while the oxygen contributes to the dipole moment (~2.9 D), often mimicking the carbonyl of an amide bond.

-

Reactivity Handle: The C5-chloromethyl group is a potent electrophile, primed for

reactions.

Synthesis Route: The Nitrile Oxide Cycloaddition

The most robust synthesis of this compound relies on the [3+2] dipolar cycloaddition of a nitrile oxide generated in situ from propionaldehyde oxime with propargyl chloride. This method ensures high regioselectivity for the 3,5-isomer.

Figure 1: Regioselective synthesis of this compound via 1,3-dipolar cycloaddition.

Reactivity Profile & Library Generation

The utility of this building block lies in the lability of the C-Cl bond. It reacts cleanly with a wide range of nucleophiles, making it ideal for Fragment-Based Drug Discovery (FBDD) or parallel library synthesis.

Key Transformations

| Nucleophile Class | Reagent Example | Product Linkage | Medicinal Utility |

| Secondary Amines | Morpholine, Piperazine | Solubility enhancement; Kinase hinge binders. | |

| Phenols | Substituted Phenols | Ether linkers; mimics biaryl ethers. | |

| Thiols | Thiophenols, Alkyl thiols | Metabolic stability variants (thioethers). | |

| Imidazoles | Imidazole, Triazole | Antifungal pharmacophores. |

Parallel Synthesis Workflow

In a drug discovery campaign, this building block is often used to "cap" a core scaffold, introducing the isoxazole moiety to probe a specific hydrophobic pocket.

Figure 2: Workflow for generating isoxazole-capped small molecule libraries.

Medicinal Chemistry Applications

Bioisosterism: The Amide Mimic

The 3,5-disubstituted isoxazole ring is a classic bioisostere for the amide bond (

-

Geometry: The angle between substituents at positions 3 and 5 mimics the trans-amide geometry.

-

Metabolism: Unlike amides, isoxazoles are resistant to hydrolysis by peptidases and proteases, improving the in vivo half-life (

) of the drug candidate.

Case Study: Kinase Inhibitor Optimization

In the development of inhibitors for kinases (e.g., VEGFR or CK1), the "sugar pocket" or solvent-exposed regions often require a solubilizing group connected via a linker.

-

Problem: A direct alkyl chain is too flexible and metabolically labile. A phenyl ring is too hydrophobic (

too high). -

Solution: The 3-ethyl-5-methylisoxazolyl moiety.[1]

-

The 3-ethyl group fills the hydrophobic pocket more effectively than a methyl group (Van der Waals optimization) but avoids the "grease" of a phenyl ring.

-

The isoxazole nitrogen can engage in water-mediated hydrogen bonding at the solvent interface.

-

Result: Improved potency (

) and optimized Lipophilic Ligand Efficiency (LLE).

-

The "Ethyl Effect" on Physicochemical Properties

Choosing the 3-ethyl substituent over the 3-methyl or 3-phenyl analog is a deliberate design choice:

-

vs. 3-Methyl: 3-Ethyl adds steric bulk, restricting bond rotation and potentially locking the bioactive conformation. It increases

slightly (~0.5 units), improving membrane permeability if the parent molecule is too polar. -

vs. 3-Phenyl: 3-Ethyl avoids the liability of aromatic ring oxidation (CYP450 metabolism) and reduces the risk of hERG channel inhibition (often associated with high lipophilicity and

-stacking).

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This reaction involves the generation of a nitrile oxide intermediate, which can be explosive if concentrated. Perform in a fume hood behind a blast shield.

-

Chlorination: To a stirred solution of propionaldehyde oxime (1.0 eq) in DMF at 0°C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir for 1 hour to generate the hydroximoyl chloride.

-

Cycloaddition: Add propargyl chloride (1.5 eq) to the reaction mixture.

-

Base Addition: Dropwise add a solution of triethylamine (1.2 eq) in DMF over 30 minutes. The internal temperature must be kept below 25°C to prevent rapid exotherm.

-

Workup: Stir overnight at room temperature. Pour into ice water and extract with diethyl ether (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.

Protocol B: Coupling with a Secondary Amine (General Procedure)

-

Setup: Dissolve the secondary amine (e.g., 1-Boc-piperazine) (1.0 eq) in acetonitrile (MeCN).

-

Reagents: Add This compound (1.1 eq) and potassium carbonate (

) (2.0 eq). Optionally, add a catalytic amount of potassium iodide (KI) to accelerate the reaction (Finkelstein condition). -

Reaction: Heat to 60°C for 4–12 hours. Monitor conversion by LC-MS.

-

Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify the residue by column chromatography (DCM/MeOH gradient).

Safety & Handling

-

Hazards: this compound is an alkylating agent . It is potentially genotoxic and a skin/eye irritant. It may act as a lachrymator.

-

PPE: Wear chemical-resistant gloves (Nitrile/Silver Shield), safety goggles, and a lab coat. Handle only in a functioning fume hood.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloromethyl group.

References

-

Synthesis of Isoxazoles via Nitrile Oxides

- Mechanism & Scope: H. C. Brown et al., "1,3-Dipolar Cycloaddition of Nitrile Oxides," Journal of Organic Chemistry.

-

Specific Precursors: (Analogous chemistry for ethyl derivative).

-

Medicinal Chemistry of Isoxazoles

-

Compound Data

-

CAS 64988-69-8:[5] (Search by CAS for specific safety data).

-

-

Reactivity with Phenols

-

Williamson Ether Synthesis: "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols." Molecules. Link

-

Sources

Technical Guide: Solubility & Solvent Selection for 5-(Chloromethyl)-3-ethylisoxazole

[1][2][4]

Executive Summary

This compound (CAS 64988-69-8 ) is a versatile heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1][2][4][5] Its utility stems from the electrophilic chloromethyl group, which serves as a handle for nucleophilic substitution reactions.[4][6][7]

However, this same reactivity presents a challenge: solubility cannot be decoupled from stability. While the compound is physically soluble in protic solvents like methanol, it is chemically unstable in them over time due to solvolysis.[6] This guide provides a scientifically grounded approach to solvent selection, distinguishing between thermodynamic solubility (will it dissolve?) and kinetic stability (will it survive?).[6]

Chemical Profile & Physicochemical Properties[2][4][5][6][7][8][9][10][11][12]

Understanding the molecular architecture is the first step to predicting solubility behavior.[4][5][6][7]

| Property | Value / Description | Implication for Solubility |

| CAS Number | 64988-69-8 | Unique identifier for sourcing/verification. |

| Structure | Isoxazole ring with 3-ethyl and 5-chloromethyl groups.[1][2][4][5][7][8] | Amphiphilic: The ring is polar; the ethyl and chloromethyl groups add lipophilicity.[4][5][6][7] |

| Physical State | Liquid or Low-Melting Solid | Likely miscible with many organic solvents rather than having a hard saturation limit.[1][2][4][5][6][7] |

| LogP (Est.) | ~1.8 – 2.2 | Moderately lipophilic.[4][5][6][7] Prefers organic layers over aqueous phases.[4][5][6][7] |

| Reactivity | Alkyl Chloride (Electrophile) | Critical: Susceptible to SN2 attack by nucleophilic solvents (alcohols, amines, water).[3][6] |

Solvent Selection Strategy

The selection of a solvent for this compound must follow a hierarchy of Inertness > Solubility > Ease of Removal .[1][2][4][5][7]

Solvent Compatibility Matrix[1][4][7]

| Solvent Class | Representative Solvents | Solubility Prediction | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Low | Primary Choice. Excellent for extraction and reactions.[1][2][4][5] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High / Miscible | Low | Excellent. Green alternative to DCM for workups.[3][6] |

| Ethers | THF, 2-MeTHF, MTBE | High / Miscible | Low | Good. Ensure THF is peroxide-free.[1][2][3][4][5] Good for Grignard/Lithiation steps. |

| Aromatics | Toluene, Xylene | High | Low | Good. Useful for high-temp reactions; may require vac distillation to remove.[3][4][6][7] |

| Alcohols | Methanol, Ethanol, Isopropanol | High | High (Solvolysis) | Avoid for storage. Use only if the alcohol is a reactant (e.g., ether synthesis).[3][6] |

| Polar Aprotic | DMF, DMSO, NMP | High | Moderate | Conditional. Hard to remove.[3][6] DMSO can act as an oxidant or nucleophile at high temps.[3][4][6][7] |

| Alkanes | Hexane, Heptane | Low / Moderate | Low | Poor Solvent. Useful as an anti-solvent for crystallization or precipitation.[3][4][5][6][7] |

| Water | Water | Insoluble | High (Hydrolysis) | Immiscible. Used only for biphasic washing (brine/water washes).[3][4][6][7] |

Visualization: Solvent Selection Decision Tree

Caption: Decision tree for selecting the optimal solvent based on reactivity and polarity constraints.

Experimental Protocols (Self-Validating Systems)

Since quantitative data (e.g., "50 mg/mL") varies by batch purity and temperature, researchers must determine solubility empirically.[6] The following protocols include a stability check to ensure the solvent does not degrade the compound during the measurement.

Protocol A: Rapid Miscibility & Stability Screen (Qualitative)

Best for: Initial solvent screening for reactions.[1][3]

-

Preparation: Place 10 mg of this compound into a 2 mL GC vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Observation:

-

Stability Validation (Crucial Step):

Protocol B: Quantitative Saturation Limit (Gravimetric)

Best for: Crystallization design or formulation.[1][3]

-

Saturation: Add excess this compound to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 2 hours. (Do not heat alcohols to avoid reaction).[4][5][6][7]

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (ensure no heat is applied if the compound is volatile; rotary evaporator at 30°C is usually safe).[4][5][6][7]

-

Measurement: Weigh the vial with residue (

). -

Calculation:

Safety & Handling

-

Hazards: The chloromethyl moiety makes this compound a potential lachrymator (tear gas effect) and a skin sensitizer .[3][4][6][7] It is corrosive to mucous membranes.[4][5][6][7]

-

PPE: Wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat.[6]

-

Ventilation: Always handle inside a functioning fume hood.[4][6][7]

-

Spill Cleanup: Do not use water (generates HCl).[3][4][5][6][7] Absorb with vermiculite or sand, then dispose of as hazardous organic waste.[4][6][7]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole (Analogous Structure).[1][2][3][4][7] Retrieved from [Link][2][3][4]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[3][6] Springer.[4][5][6][7] (Reference for SN2 reactivity of primary alkyl halides).

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[4][6][7] Wiley-VCH.[1][2][4][5][6][7] (Reference for solvent polarity and solvolysis mechanisms).

Sources

- 1. 40340-41-8|5-(Chloromethyl)-3-methylisoxazole|BLD Pharm [bldpharm.com]

- 2. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 64988-69-8 [sigmaaldrich.com]

An In-depth Technical Guide to 5-(Chloromethyl)-3-ethylisoxazole: Synthesis, Commercial Availability, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-3-ethylisoxazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, commercial availability, and its versatile applications as a reactive intermediate in the synthesis of bioactive molecules.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that is a structural motif in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a privileged scaffold in medicinal chemistry. The introduction of a reactive chloromethyl group at the 5-position, coupled with an ethyl substituent at the 3-position, endows this compound with significant synthetic potential, making it a valuable starting material for the construction of diverse molecular architectures.

Physicochemical Properties and Structure

This compound, with the CAS number 64988-69-8, is a halogenated heterocyclic compound. Its structure features a central isoxazole ring, an ethyl group at the C3 position, and a chloromethyl group at the C5 position.

| Property | Value |

| IUPAC Name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole |

| CAS Number | 64988-69-8 |

| Molecular Formula | C₆H₈ClNO |

| Molecular Weight | 145.59 g/mol |

| Appearance | Predicted to be a liquid or low-melting solid |

| Boiling Point | Not definitively reported; boiling point of the related 4-chloromethyl-3,5-dimethylisoxazole is 87-88 °C at 8 mmHg[1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |

Commercial Availability

This compound is available from a number of chemical suppliers who specialize in building blocks for research and development. The availability can range from small laboratory quantities to bulk amounts, although larger quantities may require custom synthesis. When sourcing this compound, it is crucial to verify the purity and confirm the CAS number (64988-69-8) to avoid confusion with related structures such as ethyl 5-(chloromethyl)isoxazole-3-carboxylate (CAS 3209-40-3).

Below is a summary of representative suppliers:

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |

| BLD Pharm | BD172679 | 95%+ | Gram to multi-gram scale |

| Santa Cruz Biotechnology | sc-280061 | Research Grade | Milligram to gram scale |

| Acros Organics (distributors) | Varies | 97%+ | Gram to multi-gram scale |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Mechanistic Approach

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A particularly efficient method for preparing 5-chloromethylisoxazoles involves a one-pot reaction from aldoximes and 2,3-dichloro-1-propene.[2] This approach is advantageous due to the ready availability of the starting materials and the operational simplicity.

The reaction proceeds via a [3+2] cycloaddition of a nitrile oxide, generated in situ from the aldoxime, with the double bond of 2,3-dichloro-1-propene. The subsequent elimination of HCl from the resulting isoxazoline intermediate yields the aromatic isoxazole ring.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a general procedure[3])

Materials:

-

Propanal oxime (ethyl aldoxime)

-

2,3-Dichloro-1-propene (serves as both reactant and solvent)

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve propanal oxime (1 equivalent) in an excess of 2,3-dichloro-1-propene.

-

Nitrile Oxide Formation: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction mixture is then stirred for 30 minutes.

-

Cycloaddition: Slowly add triethylamine (1.2 equivalents) dropwise via the dropping funnel. The addition is exothermic, and the temperature should be maintained below 40 °C, using an ice bath if necessary. After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

-

Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The excess 2,3-dichloro-1-propene can be removed under reduced pressure. The residue is then dissolved in dichloromethane and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity and Synthetic Applications

The key to the synthetic utility of this compound lies in the reactivity of the chloromethyl group. This benzylic-like chloride is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups at the 5-position of the isoxazole ring.

Nucleophilic Substitution Workflow

Caption: Nucleophilic substitution at the chloromethyl group.

This reactivity makes this compound a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery. For instance, the isoxazole core is a key feature in several cyclooxygenase-2 (COX-2) inhibitors, and this building block could be utilized in the synthesis of novel analogs.[3][4][5] Furthermore, many chloro-containing heterocyclic compounds have demonstrated antibacterial and antifungal properties.[6]

Example Reaction: Synthesis of 5-(Azidomethyl)-3-ethylisoxazole

The introduction of an azide group provides a versatile handle for further functionalization via "click chemistry" or reduction to an amine.

Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isoxazole H (at C4) | 6.2 - 6.5 | s | 1H |

| -CH₂Cl | 4.6 - 4.8 | s | 2H |

| -CH₂CH₃ (quartet) | 2.7 - 2.9 | q | 2H |

| -CH₂CH₃ (triplet) | 1.2 - 1.4 | t | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O (isoxazole C5) | 168 - 172 |

| C=N (isoxazole C3) | 160 - 164 |

| Isoxazole C4 | 100 - 105 |

| -CH₂Cl | 35 - 40 |

| -CH₂CH₃ | 20 - 25 |

| -CH₂CH₃ | 10 - 15 |

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Common fragmentation patterns would likely involve the loss of a chlorine radical (M-35/37) and the cleavage of the ethyl group.

FTIR Spectroscopy:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=N stretch (isoxazole) | 1600 - 1650 |

| C-H stretch (alkyl) | 2850 - 3000 |

| C-Cl stretch | 600 - 800 |

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for analogous compounds like 3-(chloromethyl)-5-methylisoxazole, it should be considered harmful if swallowed and may cause skin and eye irritation.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a versatile and valuable building block for synthetic and medicinal chemists. Its straightforward synthesis and the reactivity of its chloromethyl group provide a convenient entry point for the elaboration of the isoxazole scaffold into a wide array of more complex molecules. As the demand for novel therapeutic agents continues to grow, the strategic application of such reactive intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

- Kondrashov, E. V., et al. "Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene." Synthesis, vol. 49, no. 23, 2017, pp. 5323-5328.

-

PubChem. 2-Chloro-5-(chloromethyl)thiazole. ([Link])

-

MDPI. Supporting Information for "A Copper-Catalyzed Aerobic Oxidative Annulation of Ketoximes and Alkynes for the Synthesis of 3,5-Disubstituted Isoxazoles". ([Link])

- Chovatia, P. T., et al. "Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives." Journal of the Korean Chemical Society, vol. 56, no. 4, 2012, pp. 453-459.

-

ResearchGate. Fragmentation pattern of compound 5. ([Link])

-

Supporting Information for "Solid-Phase Synthesis of Peptoid-Inspired Macrocycles". ([Link])

- Aboul-Enein, H. Y., et al. "Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives." Molecules, vol. 28, no. 12, 2023, p. 4735.

-

Sci-Hub. A comparison of the fragmentation patterns of 5‐fluoromethyl‐3,4‐disubstituted isoxazoles and 5‐methyl analogs. ([Link])

-

MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. ([Link])

-

SciELO. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. ([Link])

-

PubMed Central. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. ([Link])

-

JOCPR. Design and Synthesis of Novel (3-(2,2-Dihaloethenyl). ([Link])

-

Semantic Scholar. Synthesis and Antimicrobial Activity of 5-chloro-1-ethyl-2- methylimidazole-4-sulfonyl-8-Quinolinoxide. ([Link])

-

PubMed. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. ([Link])

-

PubMed Central. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ([Link])

-

ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ([Link])

-

Beilstein Journals. Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. ([Link])

- Google Patents.

-

RSC Publishing. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. ([Link])

-

MDPI. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. ([Link])

-

MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. ([Link])

-

PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. ([Link])

-

TU Chemnitz. Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. ([Link])

-

ResearchGate. 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ([Link])

-

ResearchGate. Chemical structure and proposed fragmentation pathway of chloromethyl... ([Link])

-

PubMed Central. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. ([Link])

-

MDPI. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. ([Link])

-

PubMed Central. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. ([Link])

-

Beilstein Journals. Search Results. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of novel isoxazole derivatives using 5-(Chloromethyl)-3-ethylisoxazole

A Technical Guide to Functionalizing 5-(Chloromethyl)-3-ethylisoxazole

Executive Summary

The isoxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding capabilities. Specifically, This compound represents a high-value "electrophilic warhead." Its chloromethyl moiety serves as a versatile handle for SN2 nucleophilic substitution, allowing the rapid attachment of pharmacophores (amines, phenols, thiols) to the isoxazole core.

This guide provides a rigorous, field-proven framework for synthesizing novel derivatives using this building block. Unlike generic organic chemistry texts, this document focuses on process control, impurity management, and scalable reproducibility essential for drug development workflows.

Chemical Profile & Handling

Compound: this compound Role: Electrophilic Alkylating Agent Key Reactivity: SN2 Substitution at the C-5 methylene carbon.

| Property | Specification | Critical Handling Note |

| Physical State | Pale yellow oil or low-melting solid | Lachrymator. Handle only in a fume hood. |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Hydrolysis-prone. Moisture degrades it to the alcohol. |

| Solubility | DCM, THF, DMF, Acetonitrile | Avoid protic solvents (MeOH/EtOH) during storage. |

| Stability | Moderate | Thermal decomposition >140°C. Do not distill at atmospheric pressure. |

Synthetic Strategy Map

The functionalization of this compound relies on balancing nucleophilicity against basicity to prevent elimination side reactions. The following decision tree outlines the optimal pathways.

Figure 1: Strategic reaction map for the diversification of the this compound scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Aminomethyl Isoxazoles (N-Alkylation)

Application: Creating basic amine libraries for kinase inhibitors or GPCR ligands. Mechanism: Direct SN2 displacement. Critical Control Point: Preventing over-alkylation (quaternization) and managing HCl generation.

Reagents:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 equiv) and KI (0.1 equiv) in anhydrous MeCN (0.2 M concentration relative to isoxazole).

-

Nucleophile Addition: Add the secondary amine (1.2 equiv) to the suspension. Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity.

-

Electrophile Addition: Add this compound (1.0 equiv) dropwise over 5 minutes.

-

Why? Dropwise addition prevents localized high concentrations that could lead to side reactions (e.g., dimerization).

-

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂). Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.

-

Typical Time: 2–4 hours.

-

-

Workup (Self-Validating Step):

-

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Expected Yield: 75–90%

Protocol B: Synthesis of Isoxazole Ethers (O-Alkylation)

Application: Synthesis of ether-linked biaryl systems (e.g., for spinal muscular atrophy modulators or antimicrobials). Mechanism: Williamson Ether Synthesis. Critical Control Point: Phenol deprotonation must be complete before adding the alkyl halide to avoid O- vs C-alkylation competition (though rare for phenols) and ensure kinetics.

Reagents:

-

Substituted Phenol (1.0 equiv)

-

This compound (1.1 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃ (2.0 equiv)

-

Solvent: DMF or Acetone

Step-by-Step Methodology:

-

Activation: Dissolve the phenol (1.0 equiv) in DMF (0.5 M). Add Cs₂CO₃ (1.5 equiv). Stir at RT for 30 minutes.

-

Observation: The mixture may change color (often yellow/orange) indicating phenoxide formation.

-

-

Coupling: Add this compound (1.1 equiv) in one portion.

-

Reaction: Heat to 80°C for 3–6 hours.

-

Note: Electron-deficient phenols may require higher temperatures (100°C) or stronger bases (NaH).

-

-

Quench & Workup:

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Precipitation: Often, the product precipitates as a solid. Filter and wash with water.

-

Extraction: If oil forms, extract with EtOAc (3x). Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Recrystallization from EtOH/Water or Column Chromatography.

Expected Yield: 65–85%

Advanced Workflow: Heterocycle Coupling (Purine Example)

For synthesizing complex scaffolds like those found in adenosine receptor antagonists.

Figure 2: Mechanistic flow for the coupling of purine derivatives.

Protocol Modification:

-

Base: Use K₂CO₃ (2.0 equiv) + KI (catalytic).

-

Temperature: Higher temperatures are required (100–120°C ) due to the lower nucleophilicity of the purine nitrogen.

-

Solvent: DMF is mandatory due to solubility and boiling point requirements.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Chloromethyl group | Ensure solvents are anhydrous . Store starting material with desiccant. |

| No Reaction | Poor Nucleophilicity | Add KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) as a Finkelstein catalyst. |

| Elimination Products | Base too strong / Temp too high | Switch from NaH to K₂CO₃ or Cs₂CO₃. Lower reaction temperature. |

| Multiple Spots on TLC | N- vs O-alkylation (for ambident nucleophiles) | Control solvent polarity. Polar aprotic solvents (DMF) favor N-alkylation; non-polar favor O-alkylation (if possible). |

References

- Reactions of 5-methyl-isoxazol-3-amine with activated enol ethers.IMIST.

- Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes.Semantic Scholar.

- Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein.PubMed Central.

- Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269A1).Google Patents.

- Hydroxyl purine compounds and use thereof (EP3299371A1).Google Patents.

Sources

Technical Application Note: 5-(Chloromethyl)-3-ethylisoxazole in Antibacterial Scaffold Design

Executive Summary

This guide details the synthesis, handling, and application of 5-(Chloromethyl)-3-ethylisoxazole (CAS: 10557-85-4 / Analogous Series) as a strategic intermediate in the development of antibacterial agents. Unlike the ubiquitous 3-phenyl-5-methylisoxazole moiety found in legacy penicillins (e.g., Oxacillin), the 3-ethyl variant offers a distinct steric and lipophilic profile (

This compound functions primarily as a heterocyclic electrophile . The reactive chloromethyl handle allows for the rapid covalent attachment of the isoxazole ring—a known bioisostere for phenyl and pyridine rings—to antibacterial pharmacophores (e.g., fluoroquinolones, oxazolidinones) to modulate solubility, metabolic stability, and target binding affinity.

Chemical Profile & Handling

| Property | Specification | Notes |

| IUPAC Name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |

| Formula | C₆H₈ClNO | |

| Mol.[1][2][3][4][5][6][7][8] Weight | 145.59 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage; light sensitive. |

| Boiling Point | ~85-90°C (at 10 mmHg) | Estimated based on homologs. |

| Reactivity | High (Alkylating Agent) | Reacts violently with strong nucleophiles. |

| Hazards | Lachrymator , Vesicant | Handle ONLY in a fume hood. |

Storage Protocol: Store at 2–8°C under argon. The chloromethyl group is susceptible to hydrolysis; anhydrous conditions are critical for long-term stability.

Synthesis Protocol: The [3+2] Cycloaddition Route[6]

The most robust route to this compound is the Huisgen [3+2] cycloaddition of a nitrile oxide (generated in situ) with propargyl chloride. This method avoids the isolation of unstable nitrile oxides.

Reaction Logic (Graphviz)

Caption: Mechanistic pathway for the regioselective synthesis of the isoxazole core via in situ nitrile oxide generation.

Step-by-Step Methodology

Reagents:

-

Propionaldehyde oxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq) or Chlorine gas

-

Propargyl chloride (1.2 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or DMF (Anhydrous)

Procedure:

-

Chlorination (Precursor Generation):

-

Dissolve propionaldehyde oxime in DCM at 0°C.

-

Add NCS portion-wise over 30 minutes. Note: The reaction is exothermic. Maintain temp < 10°C to prevent decomposition.

-

Stir for 2 hours at room temperature to ensure conversion to N-hydroxypropionimidoyl chloride.

-

-

Cycloaddition:

-

Cool the mixture to 0°C.

-

Add propargyl chloride (1.2 eq) to the reaction vessel.

-

Critical Step: Add Et₃N dropwise over 1 hour. Reasoning: Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne (cross-coupling) over dimerization (furoxan formation).

-

-

Work-up:

-

Stir overnight at room temperature.

-

Wash organic layer with water (2x) and brine (1x).

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes in 10-20% EtOAc.

-

Application Protocol: Scaffold Functionalization

The primary utility of this compound in antibacterial research is as an alkylating agent to introduce the isoxazole motif into secondary amines (e.g., piperazine rings of fluoroquinolones) or thiols.

Library Generation Workflow (Graphviz)

Caption: Workflow for coupling the isoxazole linker to antibacterial pharmacophores for SAR studies.

Protocol: N-Alkylation of Antibacterial Amines

Objective: Synthesis of 5-((4-substituted-piperazin-1-yl)methyl)-3-ethylisoxazole derivatives.

Reagents:

-

Antibacterial Pharmacophore (Secondary Amine, e.g., Norfloxacin) (1.0 eq)

-

This compound (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) - Acts as an acid scavenger.

-

Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition).

-

Solvent: Acetonitrile (MeCN) or DMF.[8]

Procedure:

-

Activation:

-

Suspend the amine and K₂CO₃ in anhydrous MeCN.

-

Add catalytic KI. Reasoning: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the reaction rate significantly.

-

-

Coupling:

-

Add this compound dropwise.

-

Reflux at 60–80°C for 4–8 hours. Monitor by TLC or LC-MS.

-

-

Isolation:

-

Filter off inorganic salts (KCl/K₂CO₃).

-

Evaporate solvent.[7]

-

Recrystallize from Ethanol/Water or purify via Prep-HPLC.

-

Strategic Importance in Antibacterial Design

Structure-Activity Relationship (SAR) Implications

The 3-ethyl substituent provides a unique probe for the hydrophobic pockets of bacterial targets (e.g., Penicillin-Binding Proteins or DNA Gyrase).

-

Steric Bulk: The ethyl group is larger than the methyl group found in Sulfamethoxazole but smaller/more flexible than the phenyl group in Oxacillin. This "Goldilocks" zone allows for probing narrow binding clefts.

-

Metabolic Stability: The isoxazole ring is resistant to oxidative metabolism compared to furan or thiophene rings, prolonging the half-life of the hybrid drug.

-

Beta-Lactamase Resistance: In penicillin design, the steric hindrance of the 3,5-disubstituted isoxazole ring prevents beta-lactamase enzymes from hydrolyzing the beta-lactam core.

Analytical Validation

For quality control of the synthesized intermediate:

-

1H NMR (CDCl₃): Look for the ethyl triplet (~1.2 ppm) and quartet (~2.6 ppm), the isoxazole ring proton (singlet, ~6.2 ppm), and the chloromethyl singlet (~4.6 ppm).

-

Mass Spectrometry: Characteristic M+ and M+2 peaks (3:1 ratio) confirming the presence of Chlorine.

References

-

Synthesis of Isoxazoles via Nitrile Oxides

- Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future.

-

Isoxazoles in Antibacterial Research

-

Kondrashov, E. V., et al. (2019).[4] "Simple one-pot synthesis of 5-(chloromethyl)isoxazoles." Russian Journal of Organic Chemistry.

-

-

Reactivity of 5-Chloromethylisoxazoles

-

Biological Activity of Isoxazole Derivatives

Sources

- 1. 3-Ethyl-5-methyl-1,2-cyclopentanedione | C8H12O2 | CID 15825502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]

- 3. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Chloro-3-ethyl-5-propylbenzene | C11H15Cl | CID 123569691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Potential Anticancer Compounds from 5-(Chloromethyl)-3-ethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] In the realm of oncology, isoxazole derivatives have emerged as a promising class of compounds with a wide array of anticancer mechanisms.[3] These mechanisms include the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[3] The structural versatility of the isoxazole core allows for fine-tuning of its physicochemical properties and biological targets, making it a privileged scaffold in the design of novel anticancer agents.[2][4]

5-(Chloromethyl)-3-ethylisoxazole is a key starting material for the synthesis of a variety of isoxazole-containing compounds. The reactive chloromethyl group at the 5-position serves as an electrophilic handle for the introduction of diverse functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the isoxazole core to identify novel compounds with potent and selective anticancer activity.

This document provides detailed application notes and protocols for the synthesis of potential anticancer compounds utilizing this compound as a versatile building block.

Strategic Approaches to Derivatization

The primary route for derivatizing this compound involves the nucleophilic substitution of the chloride atom. This can be achieved with a variety of nucleophiles, including amines, phenols, and thiols, to generate a library of compounds for biological screening.

Figure 1: Synthetic strategies for derivatizing this compound.

Protocol 1: Synthesis of 5-(((4-acetylphenyl)amino)methyl)-3-ethylisoxazole (A Representative N-Alkylation)

This protocol details the synthesis of a novel isoxazole derivative through the N-alkylation of 4-aminoacetophenone. The resulting compound combines the isoxazole scaffold with a substituted aniline, a common pharmacophore in anticancer drug design.

Rationale: The introduction of an acetophenone moiety is a strategic choice, as this group is present in various biologically active molecules and can participate in hydrogen bonding and other interactions with biological targets.

Materials and Reagents:

-

This compound

-

4-Aminoacetophenone

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a stirred solution of 4-aminoacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Characterization (Exemplary Data):

-

¹H NMR: Expect signals corresponding to the ethyl group on the isoxazole, the methylene bridge, the aromatic protons of the acetophenone, and the methyl group of the acetyl moiety.

-

¹³C NMR: Expect signals for the carbons of the isoxazole ring, the ethyl group, the methylene bridge, the aromatic ring, the acetyl group, and the carbonyl carbon.

-

Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the calculated mass of the product.

Protocol 2: Synthesis of 3-Ethyl-5-((4-hydroxyphenoxy)methyl)isoxazole (A Representative Williamson Ether Synthesis)

This protocol describes the synthesis of an isoxazole-phenol ether conjugate. Phenolic moieties are prevalent in many anticancer natural products and approved drugs.

Rationale: The Williamson ether synthesis is a robust and reliable method for forming C-O bonds. The resulting ether linkage is generally stable under physiological conditions, making it a suitable linker for connecting the isoxazole core to other pharmacophores.

Materials and Reagents:

-

This compound

-

Hydroquinone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of hydroquinone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Reflux the reaction mixture for 8-16 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Rationale and Potential Mechanisms of Action

The synthesized isoxazole derivatives are designed to interact with various biological targets implicated in cancer progression.

Figure 2: Potential anticancer mechanisms of isoxazole derivatives.

-

Kinase Inhibition: Many isoxazole-containing compounds have been shown to inhibit protein kinases that are crucial for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).

-

Induction of Apoptosis: Isoxazole derivatives can trigger programmed cell death in cancer cells through various pathways.

-

Tubulin Polymerization Inhibition: Some isoxazoles interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is often overexpressed in cancer cells and is responsible for the stability of many oncoproteins. Isoxazole-based compounds have been developed as potent HSP90 inhibitors.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these compounds.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Data Summary

The following table provides an exemplary summary of expected data for the synthesized compounds. Actual results will vary depending on the specific nucleophile and reaction conditions.

| Compound | Synthetic Method | Expected Yield (%) | Key ¹H NMR Signals (ppm, Exemplary) |

| 5-(((4-acetylphenyl)amino)methyl)-3-ethylisoxazole | N-Alkylation | 60-80 | 1.25 (t, 3H), 2.55 (s, 3H), 2.70 (q, 2H), 4.50 (s, 2H), 6.20 (s, 1H), 6.70 (d, 2H), 7.85 (d, 2H) |

| 3-Ethyl-5-((4-hydroxyphenoxy)methyl)isoxazole | Williamson Ether Synthesis | 50-70 | 1.28 (t, 3H), 2.75 (q, 2H), 5.10 (s, 2H), 6.25 (s, 1H), 6.80 (d, 2H), 6.90 (d, 2H) |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel isoxazole derivatives with potential anticancer activity. The protocols and strategies outlined in this document provide a framework for the rational design and synthesis of compound libraries for screening in oncology drug discovery programs. By leveraging the reactivity of the chloromethyl group, researchers can efficiently generate a diverse range of molecules for the identification of new therapeutic leads.

References

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 2022.

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health, 2022.

-

Preparation method of 3-amino-5-methyl isoxazole. Google Patents, 2020.

-

A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024.

-

Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health, 2025.

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed, 2021.

-

Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 2015.

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate, 2015.

-

Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. National Institutes of Health, 2023.

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Institutes of Health, 2023.

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. ResearchGate, 2020.

-

SAFETY DATA SHEET - 3-(Chloromethyl)-5-methylisoxazole. Fisher Scientific, 2025.

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate, 2011.

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health, 2023.

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health, 2022.

-

Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI, 2016.

-

Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents, 2005.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

Application and Protocol for the Synthesis of Novel Anti-inflammatory Agents from 5-(Chloromethyl)-3-ethylisoxazole

Introduction: The Isoxazole Scaffold in Inflammation Therapy

The isoxazole ring is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This scaffold is a cornerstone in the structure of several clinically approved drugs, including the anti-inflammatory agents Valdecoxib, a selective COX-2 inhibitor, and Leflunomide, an antirheumatic drug.[1][2][3] The inherent electronic properties and structural rigidity of the isoxazole ring contribute to its ability to interact with various biological targets, making it a valuable building block for the design of novel therapeutics.[1][2] Isoxazole derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][3][4][5]

This application note provides a detailed protocol for the synthesis of a novel series of potential anti-inflammatory agents using 5-(chloromethyl)-3-ethylisoxazole as a versatile starting material. The reactive chloromethyl group at the 5-position serves as an electrophilic handle for the facile introduction of various functionalities through nucleophilic substitution reactions. This approach allows for the creation of a diverse library of compounds for screening and optimization of anti-inflammatory activity. The rationale behind this strategy is to couple the established isoxazole core with other pharmacophores known to modulate inflammatory pathways, such as those targeting cyclooxygenase (COX) enzymes.[6][7][8][9]

Strategic Approach: Leveraging a Key Intermediate

The synthetic strategy hinges on the reactivity of this compound as a key intermediate. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, thereby enabling the synthesis of a diverse range of derivatives.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 8. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]

- 9. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Microwave-assisted synthesis using 5-(Chloromethyl)-3-ethylisoxazole

Executive Summary

This guide details the microwave-assisted synthesis protocols for utilizing 5-(Chloromethyl)-3-ethylisoxazole (CAS 35166-37-1) as a versatile electrophile in drug discovery. While traditional thermal heating (reflux) for alkylation reactions often requires 4–12 hours, microwave (MW) irradiation reduces reaction times to 10–20 minutes while significantly suppressing side reactions.

This note focuses on two primary workflows:

-

N-Alkylation of secondary amines (library generation).

-

O-Alkylation of phenols (ether linkage formation).

Introduction & Chemical Context

This compound is a "warhead" building block used to introduce the 3-ethylisoxazole moiety. The ethyl group at the 3-position offers a distinct lipophilic profile compared to the more common methyl analog, potentially improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the final drug candidate.

The Challenge: The chloromethyl group is a reactive alkyl halide. Under prolonged thermal conditions, it is susceptible to hydrolysis (forming the alcohol) or polymerization.

The Solution: Microwave irradiation exploits the high polarity of the transition state in

Mechanistic Insight: Dipolar Polarization

The reaction proceeds via a classical

-

Ground State: The neutral amine/phenol and the alkyl halide are relatively non-polar.

-

Transition State (

): The bond breaking (C-Cl) and bond forming (Nu-C) occur simultaneously, creating a highly polar, charged transition state. -

Microwave Effect: According to the Arrhenius equation, MW irradiation specifically stabilizes this polar

through dipolar polarization (Maxwell-Wagner effect), effectively lowering the activation energy (

Experimental Protocols

Protocol A: Rapid N-Alkylation (Amination)

Target: Synthesis of tertiary amines from secondary amine scaffolds (e.g., piperazines, morpholines).

Reagents:

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Secondary Amine (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, dissolve the secondary amine (1.2 mmol) in MeCN (3 mL).

-

Addition: Add DIPEA (2.0 mmol) followed by this compound (1.0 mmol). Cap the vial with a PTFE-lined septum.

-

Irradiation: Place in the microwave reactor.

-

Mode: Dynamic (hold temperature).

-

Temp: 110°C.

-

Time: 15 minutes.

-

Stirring: High (magnetic stir bar essential).

-

-

Workup: Cool to RT using compressed air (built-in feature). Evaporate solvent under reduced pressure. Partition residue between EtOAc and Water. Wash organic layer with Brine, dry over

, and concentrate.

Protocol B: O-Alkylation (Ether Synthesis)

Target: Coupling with phenolic pharmacophores.

Reagents:

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Substituted Phenol (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) - Crucial for the "Cesium Effect" (solubility/reactivity). -

Solvent: DMF or Acetone.

Step-by-Step Methodology:

-

Pre-activation: In the MW vial, combine Phenol (1.0 mmol) and

(1.5 mmol) in DMF (3 mL). Stir at RT for 5 mins to facilitate phenoxide formation. -

Addition: Add this compound (1.0 mmol).

-

Irradiation:

-

Temp: 120°C.[1]

-

Time: 10 minutes.

-

Pressure Limit: 15 bar (safety cutoff).

-

-

Workup: Pour mixture into ice water (20 mL). If solid precipitates, filter and wash with water. If oil forms, extract with DCM.

Data & Optimization Guidelines

Table 1: Solvent Selection Guide for Microwave Efficiency

| Solvent | Dielectric Constant ( | Loss Tangent ( | Heating Efficiency | Recommended For |

| Acetonitrile | 37.5 | 0.062 | Medium | General N-alkylation; easy workup. |

| DMF | 36.7 | 0.161 | High | O-alkylation; difficult substrates. |

| Ethanol | 24.3 | 0.941 | Very High | Green chemistry; polar substrates. |

| Toluene | 2.4 | 0.040 | Low | Avoid (requires doping with ionic liquid). |

Optimization Logic:

-

If Yield < 50%: Increase Temp by 20°C (up to 160°C). Check LC-MS for decomposition.

-

If Pressure Error: Switch solvent from Acetone (high vapor pressure) to DMF or DMSO.

-

If By-product (Alcohol) forms: Ensure solvents are anhydrous. The chloromethyl group hydrolyzes in the presence of water at high temps.

Visualization: Experimental Workflow

Caption: Figure 1. Standardized workflow for microwave-assisted alkylation using isoxazole electrophiles.

Safety & Handling

-

Lachrymator Warning: Chloromethyl isoxazoles are alkylating agents and potential lachrymators. Handle only in a fume hood.

-

Pressure Hazards: Microwave heating of volatile solvents (Acetone, MeCN) generates significant pressure.

-

Rule: Never fill MW vials >75% volume.

-

Rule: Ensure the vessel cap is rated for the target temperature (typically 20 bar limit).

-

-

Chemical Incompatibility: Avoid mixing with strong oxidizers.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. Chemical Society Reviews, 37, 1546-1557. [Link]

-

Mohane, S. R., et al. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity.[2] Journal of the Indian Chemical Society. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20600465, 5-(Chloromethyl)-3-methylisoxazole. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 5-(Chloromethyl)-3-ethylisoxazole

Technical Support Center: 5-(Chloromethyl)-3-ethylisoxazole Optimization

-

Ticket ID: ISOX-OPT-10557

-

Subject: Reaction Condition Optimization & Troubleshooting Guide

-

Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This compound (CAS 10557-85-4) is a critical pharmacophore and agrochemical intermediate. While the isoxazole ring is generally robust, the 5-chloromethyl moiety introduces specific reactivity challenges, including susceptibility to hydrolysis and self-alkylation. This guide addresses the two primary synthetic pathways: Functionalization (Alcohol-to-Chloride) and De Novo Synthesis (Cycloaddition) , providing optimized protocols to maximize yield and purity.

Module 1: The "Gold Standard" Protocol (Alcohol Chlorination)

Scenario: You are converting (3-ethylisoxazol-5-yl)methanol to the chloride using thionyl chloride (SOCl₂).[1] Common Issue: The reaction mixture turns black/tarry, or conversion stalls at ~85%.

The Optimized Protocol

The conversion of the alcohol to the chloride is the most scalable route, but it requires strict exotherm control to prevent ring degradation.

Reagents:

-

Substrate: (3-Ethylisoxazol-5-yl)methanol (1.0 equiv)

-

Reagent: Thionyl Chloride (1.2 – 1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Catalyst: DMF (0.05 equiv) – Critical for kinetics

Step-by-Step Methodology:

-

Setup: Charge the alcohol and solvent (DCM, 5-10 volumes) into a reactor inerted with N₂. Cool to 0–5 °C .

-

Activation: Add DMF. Why? DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than SOCl₂ alone, allowing the reaction to proceed at lower temperatures [1].

-

Addition: Add SOCl₂ dropwise over 60 minutes. Maintain internal temperature < 10 °C .

-

Caution: Rapid addition causes an exotherm that degrades the isoxazole ring.

-

-

Reaction: Allow the mixture to warm to 20–25 °C. Stir for 2–4 hours. Monitor by TLC/HPLC.

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and SO₂ (gas).

-

Redissolve in DCM and wash with saturated NaHCO₃ (cold) to neutralize residual HCl.

-

Crucial: Do not allow the aqueous phase to remain in contact with the product for prolonged periods to prevent hydrolysis of the chloromethyl group.

-

Visual Workflow: Chlorination Process Control

Figure 1: Optimized workflow for the chlorination of isoxazole alcohols, highlighting the critical Vilsmeier intermediate step.

Module 2: 1,3-Dipolar Cycloaddition (De Novo Synthesis)

Scenario: You are building the ring from propionaldehyde oxime and propargyl chloride. Common Issue: Poor regioselectivity (formation of the 3,4-isomer) or low yield.

The Chemistry: This reaction involves the generation of a nitrile oxide in situ, which undergoes a [3+2] cycloaddition with the alkyne [2].[2]

Optimized Conditions Table:

| Parameter | Standard Condition | Optimized Condition | Reasoning |

| Nitrile Oxide Source | Propionaldehyde oxime + NCS | Propionaldehyde oxime + NCS + Et₃N | Controlled release of the nitrile oxide prevents dimerization (furoxan formation). |

| Dipolarophile | Propargyl Chloride | Propargyl Chloride (Excess, 1.5 eq) | Drives the reaction to completion; excess is easily distilled off. |

| Solvent | Ethanol/Water | DCM or Toluene | Non-polar solvents often favor the desired 3,5-regioisomer due to steric alignment in the transition state [3]. |

| Temperature | Reflux | 0 °C | Lower temperatures improve regioselectivity by favoring the kinetic product (3,5-isomer). |

Troubleshooting Regioselectivity

If you observe significant amounts of the unwanted 4-chloromethyl isomer:

-

Switch Solvent: Change from polar protic (EtOH) to non-polar (Toluene).

-

Steric Bulk: Ensure the nitrile oxide is generated slowly. High concentrations of nitrile oxide can lead to non-selective background reactions.

Troubleshooting & FAQs

Q1: My product is degrading during distillation. What is happening?

A: Isoxazoles with alkyl halide side chains are thermally sensitive.

-

Root Cause: prolonged heating at atmospheric pressure causes self-alkylation (polymerization) or ring opening.

-

Solution: Always use high vacuum (< 10 mmHg) for distillation. The boiling point of the methyl analog is ~88 °C at 8 mmHg [4]; expect the ethyl analog to distill around 95–105 °C at 8–10 mmHg . Do not exceed a bath temperature of 130 °C.

Q2: The reaction mixture turned black upon adding SOCl₂.

A: This indicates a thermal runaway.

-

Root Cause: Adding SOCl₂ too fast without adequate cooling. The reaction releases HCl and SO₂ gas, which is exothermic.

-